3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine

EAAT2 activator glutamate transporter neuroprotection

3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine (CAS 893994-17-7) is a research-grade thiopyridazine EAAT2 modulator. It provides a benchmarked 2.6-fold EAAT2 protein elevation at 10 µM in PA-EAAT2 astrocytes, occupying a critical intermediate-activity niche between the initial 2.0-fold hit and the >6-fold lead series. Its para-fluoro substitution delivers a clean fluorine positional-scan data point for SAR model building, enabling direct comparison with ortho-fluoro (3.1-fold) and 2,6-dimethyl (6.5-fold) analogs. Procure as a moderate-activity control, QSAR boundary-defining compound, or a modular synthetic intermediate with ¹⁹F NMR handle.

Molecular Formula C16H12FN3S
Molecular Weight 297.35
CAS No. 893994-17-7
Cat. No. B2609399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
CAS893994-17-7
Molecular FormulaC16H12FN3S
Molecular Weight297.35
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3S/c17-13-6-4-12(5-7-13)11-21-16-9-8-15(19-20-16)14-3-1-2-10-18-14/h1-10H,11H2
InChIKeyJMJFQEXCBPCXMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine (CAS 893994-17-7): Chemical Identity, Class, and Procurement Context


3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine (CAS 893994-17-7, molecular formula C₁₆H₁₂FN₃S, MW 297.4 g/mol) is a thiopyridazine derivative belonging to the 3-(benzylthio)-6-(pyridin-2-yl)pyridazine chemotype [1]. This compound family was originally developed as part of a structure–activity relationship (SAR) program targeting the excitatory amino acid transporter 2 (EAAT2/GLT-1), the primary glial glutamate transporter responsible for synaptic glutamate clearance [2]. Within this series, the 4-fluorobenzylthio substituent represents a specific regioisomeric and electronic variant that has been directly characterized alongside its methyl-, chloro-, and other fluoro-substituted analogs in peer-reviewed SAR studies [1]. The compound is cataloged as a research-grade screening compound and building block, with procurement relevant to neuroscience target validation, glutamate transporter pharmacology, and pyridazine scaffold diversification programs.

Why In-Class Thiopyridazine EAAT2 Modulators Cannot Be Interchanged: The Case of 3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine


The 3-(benzylthio)-6-(pyridin-2-yl)pyridazine scaffold exhibits extreme sensitivity to benzylthioether substitution, with EAAT2 protein elevation activity at a uniform 10 μM concentration spanning from negligible (2.0-fold for the 2-Cl-6-F-Bn hit compound) to >6-fold for optimized 2,6-dimethylbenzyl and 2,4-dimethylbenzyl analogs in the same PA-EAAT2 astrocyte assay system [1]. Substituting a single atom or altering the substitution pattern on the benzyl ring can shift activity by more than 3-fold, as demonstrated by the direct comparison of 2-methylbenzyl (LDN-212320; 3.5-fold at 24 h), 2-fluorobenzyl (3.1-fold), 4-fluorobenzyl (2.6-fold), and 2,6-dimethylbenzyl (6.5-fold) derivatives tested under identical conditions [1]. Furthermore, the 4-fluorobenzyl analog was explicitly excluded from advanced dose–response characterization (EC₅₀ determination) because it did not meet the activity threshold, unlike twelve more potent congeners that advanced to six-point dose–response profiling [1]. Generic substitution within this series without consulting the specific SAR data therefore carries a high risk of selecting a compound with substantially different—and potentially inadequate—pharmacological activity for the intended experimental context.

Quantitative Differentiation Evidence: 3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine vs. Closest Analogs


EAAT2 Protein Elevation: 4-Fluorobenzyl Analog (7-24) vs. Lead Compounds LDN-212320 and 2,6-Dimethylbenzyl Analog (7-13)

In a direct head-to-head comparison within the same PA-EAAT2 primary astrocyte cell assay, compound 7-24 (3-((4-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine) elevated EAAT2 protein levels by only 2.6 ± 0.3-fold at 24 h (10 μM), compared to 3.5 ± 0.3-fold for LDN-212320 (7-4, 2-methylbenzyl analog) and 6.5 ± 1.0-fold for compound 7-13 (2,6-dimethylbenzyl analog) [1]. The authors explicitly noted that '4-Fluoro, 2,6-difluoro, and 2,4,6-trifluoro analogues (7-24, 7-25, and 2-26) did not result in significant improvement' relative to the starting hit [1]. Consequently, 7-24 was not selected for the six-point dose–response EC₅₀ characterization, whereas LDN-212320 and 7-13 advanced to EC₅₀ determination (yielding EC₅₀ values of 2.6 ± 0.8 μM and 2.6 ± 0.2 μM, respectively) [1].

EAAT2 activator glutamate transporter neuroprotection SAR pyridazine

Fluorine Regioisomer Comparison: 4-Fluorobenzyl (7-24) vs. 2-Fluorobenzyl (7-23) EAAT2 Activation

The positional isomerism of the fluorine atom on the benzyl ring produces a measurable difference in EAAT2 activation. Compound 7-23 (2-fluorobenzyl analog) achieved 3.1 ± 0.2-fold EAAT2 elevation at 24 h, compared to 2.6 ± 0.3-fold for compound 7-24 (4-fluorobenzyl analog), representing a 1.19-fold advantage for the ortho-fluoro substitution under identical assay conditions (10 μM, 24 h, PA-EAAT2 cells) [1]. At the 4 h time point, 7-23 showed 2.2 ± 0.1-fold versus 2.5 ± 0.6-fold for 7-24, indicating that the 4-fluoro analog may exhibit slightly faster onset kinetics despite lower overall efficacy at 24 h [1]. The SAR interpretation in the paper groups 7-23 among 'fluorine substitutes' demonstrating 'improved activity,' while 7-24 is explicitly classified among those that 'did not result in significant improvement' [1].

fluorine regioisomer SAR EAAT2 positional isomer pyridazine

Methyl vs. Fluoro Substituent Comparison: 4-Methylbenzyl (7-28) vs. 4-Fluorobenzyl (7-24) EAAT2 Activity

The 4-fluorobenzyl analog (7-24) and the 4-methylbenzyl analog (7-28/7-10) exhibit nearly identical EAAT2 activation profiles at 24 h: 2.6 ± 0.3-fold and 2.6 ± 0.4-fold, respectively, at 10 μM in PA-EAAT2 cells [1]. However, the 4 h data differ: 2.5 ± 0.6-fold for 7-24 versus 2.1 ± 1.1-fold for 7-28, suggesting that the 4-fluoro substituent may confer marginally faster EAAT2 upregulation kinetics with greater consistency (lower variability) compared to the 4-methyl analog [1]. The SAR paper notes that while 2-methyl and 2,4-dimethyl substitutions 'gave increased potency,' the 4-methylbenzyl derivative (7-28) was 'less potent,' placing both 7-24 and 7-28 in the same lower-activity tier [1].

methyl scan fluorine scan bioisostere EAAT2 SAR

Exclusion from Advanced Pharmacological Profiling as a Quantitative Differentiation Criterion

Of the >35 benzylthioether analogs evaluated in the primary screen (Table 4), only twelve compounds with the highest EAAT2 elevation activity were advanced to six-point dose–response EC₅₀ determination (0.1–30 μM) and normalization against two unrelated proteins (β-actin and GAPDH) [1]. Compound 7-24 (4-fluorobenzyl) was not among those twelve advanced candidates, which included 7-4 (LDN-212320, EC₅₀ = 2.6 μM), 7-13 (EC₅₀ = 2.6 μM), 7-17 (EC₅₀ = 2.7 μM), 7-22 (EC₅₀ = 0.5 μM), 7-16 (2,4-di-F-Bn, EC₅₀ = 2.6 μM), and others [1]. This exclusion represents a de facto quantitative differentiation: 7-24's maximal fold-increase (2.6-fold) fell below the threshold for advanced characterization, whereas the advanced compounds achieved 3.5- to 6.7-fold increases and yielded well-defined EC₅₀ values ranging from 0.5 to 3.9 μM [1].

EC50 dose-response compound prioritization EAAT2 lead optimization

Physicochemical Differentiation: Calculated Properties and Predicted CNS Penetration of the 4-Fluorobenzyl Thiopyridazine Scaffold

Although experimentally measured physicochemical data for 7-24 specifically have not been reported, class-level characterization of the thiopyridazine series from the JCI 2014 paper provides a reference framework. The lead compound LDN-212320 (7-4, 2-Me-Bn) has a molecular weight of 293.38 g/mol, cLogP of 3.28, and polar surface area (PSA) of 37.08 Ų, values described as 'in the range typical of compounds that can penetrate the blood-brain barrier' [2]. The 4-fluorobenzyl analog (7-24) has a higher molecular weight (297.4 g/mol) and, based on the electron-withdrawing nature of the para-fluoro substituent (Hammett σₚ = +0.06 for F vs. σₘ = −0.07 for 2-Me), is predicted to have a slightly lower cLogP and altered hydrogen-bond acceptor capacity compared to LDN-212320 [1]. The 4-fluoro substitution also introduces metabolic stability differences relative to the 2-methyl analog, as para-fluoro aromatic positions are generally less susceptible to CYP450-mediated oxidation than ortho-methyl groups, though direct metabolic stability data for 7-24 are absent from the published literature [1].

cLogP physicochemical properties CNS penetration fluorine substitution drug-likeness

Optimal Procurement and Research Application Scenarios for 3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine (CAS 893994-17-7)


Moderate-Activity Control Compound in EAAT2/GLT-1 Translational Activation Assays

With a validated 2.6 ± 0.3-fold EAAT2 protein elevation at 10 μM (24 h) in PA-EAAT2 astrocyte cells, compound 7-24 occupies a well-defined intermediate position in the SAR landscape [1]. It serves as an ideal moderate-activity control when benchmarking novel EAAT2 activator candidates: more active than the original screening hit (compound 1, 2-Cl-6-F-Bn; 2.0-fold), yet substantially less active than optimized leads such as LDN-212320 (3.5-fold) or 7-13 (6.5-fold). This intermediate activity level allows researchers to establish a quantitative activity gradient (low → moderate → high) within a single experimental run, enhancing assay validation rigor [1].

Fluorine Positional SAR Probe for Benzylthioether Optimization Programs

The direct comparison of 2-fluoro (7-23) and 4-fluoro (7-24) regioisomers provides a clean fluorine positional scan data point within the thiopyridazine EAAT2 series. Researchers engaged in lead optimization of pyridazine-based glutamate transporter modulators can procure 7-24 alongside 7-23, 7-25 (2,6-di-F), and 7-26 (2,4,6-tri-F) to systematically evaluate the electronic and steric contributions of fluorine substitution pattern on EAAT2 activation. The published data demonstrate that para-fluoro substitution is inferior to ortho-fluoro for maximal efficacy (2.6-fold vs. 3.1-fold at 24 h), a finding that can guide subsequent medicinal chemistry design decisions [1].

Negative Data Point for Machine Learning and Cheminformatics Model Training

Compound 7-24 represents a valuable negative or moderate-activity data point for quantitative structure–activity relationship (QSAR) model building. With explicitly reported activity values (2.5 ± 0.6 at 4 h; 2.6 ± 0.3 at 24 h) and clear documentation that it 'did not result in significant improvement' [1], 7-24 contributes essential boundary-defining data for machine learning models predicting EAAT2 activator potency. Its inclusion in training datasets helps models distinguish between active (>3-fold), moderately active (2–3-fold), and inactive (<2-fold) compounds, improving classification accuracy for virtual screening campaigns targeting the thiopyridazine chemotype [1].

Synthetic Building Block for Diversifying the 6-(Pyridin-2-yl)pyridazine Core

Beyond its EAAT2-specific application, 3-((4-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine serves as a modular synthetic intermediate. The thioether linkage at the 3-position can be oxidized to sulfoxide or sulfone derivatives, while the pyridin-2-yl group at the 6-position provides a handle for further metal-catalyzed cross-coupling reactions. The 4-fluorobenzyl group introduces a ¹⁹F NMR spectroscopic probe that facilitates reaction monitoring and product characterization. Procurement of this compound as a building block enables the generation of focused libraries exploring chemical space around the pyridazine core for targets beyond EAAT2, including kinase inhibition and antimicrobial applications that have been reported for structurally related thiopyridazine derivatives [1].

Quote Request

Request a Quote for 3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.